molecular formula C31H28O3 B5208012 2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one

2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one

Cat. No.: B5208012
M. Wt: 448.6 g/mol
InChI Key: JVCPSMYEYWMKLR-UHFFFAOYSA-N
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Description

2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one is a complex organic compound belonging to the phenalenone family. Phenalenones are aromatic ketones known for their unique photophysical properties and stability

Preparation Methods

Chemical Reactions Analysis

2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one involves its ability to generate reactive oxygen species (ROS) upon light irradiation. The compound acts as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to produce singlet oxygen and other ROS . These reactive species can damage cellular components, leading to cell death. The molecular targets and pathways involved include the disruption of bacterial cell membranes and the induction of oxidative stress in cancer cells .

Comparison with Similar Compounds

2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one can be compared with other phenalenone derivatives, such as 2-(benzo[d]azol-2-yl)-1H-phenalen-1-one and 2,3-dihydro-3-substitutedphenyl-4H-furo3,2-cbenzopyran-4-one . These compounds share similar photophysical properties and applications but differ in their specific chemical structures and reactivity. The uniqueness of this compound lies in its heptoxy group, which enhances its solubility and photostability, making it more suitable for certain applications .

Properties

IUPAC Name

2-benzoyl-3-heptoxybenzo[b]phenalen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28O3/c1-2-3-4-5-11-19-34-31-25-18-12-17-24-28(25)26(22-15-9-10-16-23(22)30(24)33)20-27(31)29(32)21-13-7-6-8-14-21/h6-10,12-18,20H,2-5,11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCPSMYEYWMKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C2C3=CC=CC=C3C(=O)C4=CC=CC1=C42)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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